molecular formula C8H9FN2O2 B13310452 5-Fluoro-2-(oxetan-3-yloxy)pyridin-3-amine

5-Fluoro-2-(oxetan-3-yloxy)pyridin-3-amine

Cat. No.: B13310452
M. Wt: 184.17 g/mol
InChI Key: JQVXJKLZUBHBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(oxetan-3-yloxy)pyridin-3-amine: is a chemical compound with the molecular formula C8H9FN2O2 . It is characterized by the presence of a fluorine atom, an oxetane ring, and a pyridine ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(oxetan-3-yloxy)pyridin-3-amine typically involves the reaction of 5-fluoro-2-hydroxypyridine with oxetan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Fluoro-2-(oxetan-3-yloxy)pyridin-3-amine is used as a building block in the synthesis of more complex molecules. It is valuable in the development of new chemical entities and the study of reaction mechanisms .

Biology: In biological research, the compound is used to study its interactions with various biological targets. It is often employed in the development of new biochemical assays and the investigation of enzyme-substrate interactions .

Medicine: Its unique structure makes it a candidate for drug discovery and development efforts .

Industry: In industrial settings, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial processes and applications .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(oxetan-3-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 2-(oxetan-3-yloxy)pyridin-3-amine
  • 5-(oxetan-3-yloxy)pyridin-3,4,6-d3-2-amine
  • 2-Pyridinamine, 5-(3-oxetanyloxy)-

Comparison: 5-Fluoro-2-(oxetan-3-yloxy)pyridin-3-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its non-fluorinated analogs .

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

5-fluoro-2-(oxetan-3-yloxy)pyridin-3-amine

InChI

InChI=1S/C8H9FN2O2/c9-5-1-7(10)8(11-2-5)13-6-3-12-4-6/h1-2,6H,3-4,10H2

InChI Key

JQVXJKLZUBHBSZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=N2)F)N

Origin of Product

United States

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